molecular formula C8H6N2O B13132091 Cinnoline 2-oxide

Cinnoline 2-oxide

Cat. No.: B13132091
M. Wt: 146.15 g/mol
InChI Key: AJWWAZZHNBBRPT-UHFFFAOYSA-N
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Description

Cinnoline 2-oxide is an aromatic heterocyclic compound with the molecular formula C₈H₆N₂O. It is a derivative of cinnoline, which is a fused N-heterocyclic compound containing two nitrogen atoms at the 1,2 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinnoline 2-oxide typically involves the oxidation of cinnoline. One common method is the oxidation of cinnoline using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the 2-oxide derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cinnoline 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Primary and secondary amines.

Major Products Formed

Scientific Research Applications

Cinnoline 2-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of cinnoline 2-oxide involves its interaction with specific molecular targets and pathways. For example, in nitration reactions, this compound can undergo nitration to form nitro derivatives. The nitration process involves the formation of electrophilic nitronium ions, which react with the aromatic ring of this compound . The specific molecular targets and pathways may vary depending on the type of reaction and the conditions employed.

Comparison with Similar Compounds

Cinnoline 2-oxide is similar to other N-heterocyclic compounds such as quinoxalines and quinazolines. it is unique due to its specific nitrogen positions and the presence of the oxide group at the 2-position. This unique structure imparts distinct chemical and biological properties to this compound, making it a valuable compound for various applications .

List of Similar Compounds

  • Quinoxaline
  • Quinazoline
  • Phthalazine
  • Pyridazine

This compound stands out among these compounds due to its specific structural features and the resulting chemical reactivity and biological activities.

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

2-oxidocinnolin-2-ium

InChI

InChI=1S/C8H6N2O/c11-10-6-5-7-3-1-2-4-8(7)9-10/h1-6H

InChI Key

AJWWAZZHNBBRPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C[N+](=N2)[O-]

Origin of Product

United States

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